molecular formula C13H11ClN2O2 B8760170 6-Chloro-n-(3-methoxyphenyl)nicotinamide CAS No. 224817-08-7

6-Chloro-n-(3-methoxyphenyl)nicotinamide

Cat. No.: B8760170
CAS No.: 224817-08-7
M. Wt: 262.69 g/mol
InChI Key: ASXCWGAHQLUQBZ-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-methoxyphenyl)nicotinamide is a nicotinamide derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.70 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group linked to a 3-methoxyphenyl moiety (Fig. 1). The compound’s SMILES representation is COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl, and its InChIKey is ASXCWGAHQLUQBZ-UHFFFAOYSA-N .

Its synthesis typically involves coupling 6-chloronicotinic acid derivatives with substituted anilines under standard amidation conditions .

Properties

CAS No.

224817-08-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

6-chloro-N-(3-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c1-18-11-4-2-3-10(7-11)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17)

InChI Key

ASXCWGAHQLUQBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Antimicrobial Activity : The 1,3,4-oxadiazole derivatives (153c , 153a ) exhibit superior antibacterial potency compared to the parent nicotinamide scaffold, likely due to enhanced electron-withdrawing effects and membrane penetration from the trifluoromethyl and oxadiazole groups .
  • Antitubercular Activity: Pyrazine-based analogs (e.g., 6) show moderate inhibition of M. tuberculosis, but their activity is structure-dependent.
  • Neuroactive Potential: Hybridization with cyclopentaquinoline (3e) redirects activity toward acetylcholinesterase inhibition, demonstrating how peripheral modifications can shift therapeutic targets .

Key Insights:

  • Synthetic Complexity : Hybrid derivatives like 3e require multi-step syntheses, whereas simpler analogs (e.g., 6 ) are accessible via single-step amidation .

Toxicity and Synergistic Effects

  • Low Toxicity : Compounds 153c and 153a exhibit low cytotoxicity in mammalian cells, with selective antibacterial action .
  • Synergy with Antibiotics: 153c enhances the efficacy of β-lactams and fluoroquinolones against resistant strains, suggesting utility in combination therapies .

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